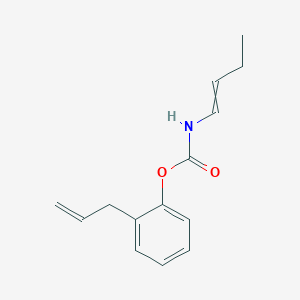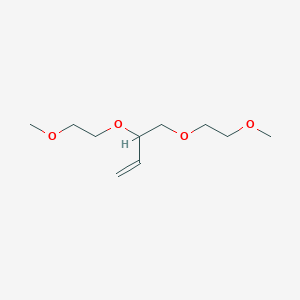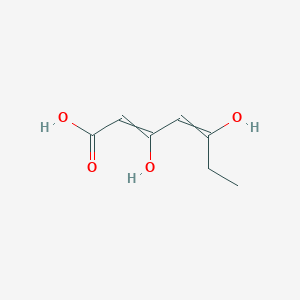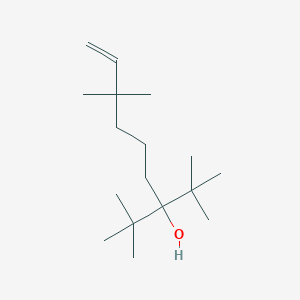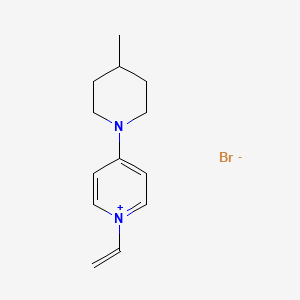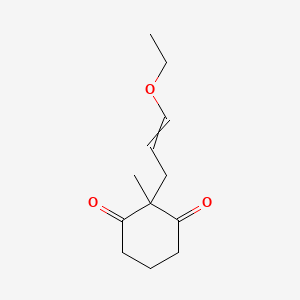
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with an ethoxyprop-2-en-1-yl group and two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione typically involves the reaction of a cyclohexane derivative with an ethoxyprop-2-en-1-yl precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. Specific pathways involved may include signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(3-Methoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
- 2-(3-Propoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
Uniqueness
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione is unique due to its specific ethoxyprop-2-en-1-yl substitution, which may confer distinct chemical and physical properties compared to similar compounds
特性
CAS番号 |
87698-24-6 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
2-(3-ethoxyprop-2-enyl)-2-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-3-15-9-5-8-12(2)10(13)6-4-7-11(12)14/h5,9H,3-4,6-8H2,1-2H3 |
InChIキー |
CECVTPKZGHFUAC-UHFFFAOYSA-N |
正規SMILES |
CCOC=CCC1(C(=O)CCCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


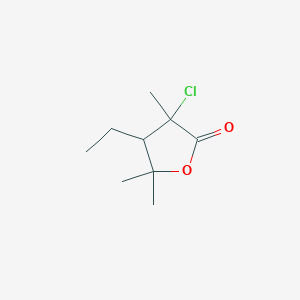
![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
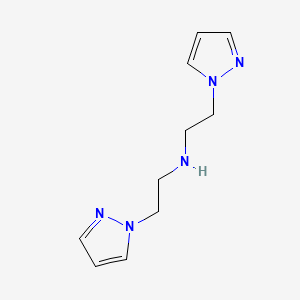
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
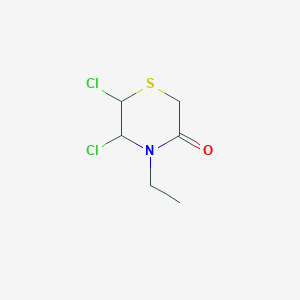

![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
